4'-(Benzyloxy)-2-(diethylamino)propionanilide hydrochloride
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Overview
Description
4’-(Benzyloxy)-2-(diethylamino)propionanilide hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a benzyloxy group, a diethylamino group, and a propionanilide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Benzyloxy)-2-(diethylamino)propionanilide hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of Benzyloxybenzaldehyde: This intermediate is synthesized by reacting benzyl alcohol with benzaldehyde in the presence of an acid catalyst.
Formation of Benzyloxybenzylamine: Benzyloxybenzaldehyde is then reacted with an amine, such as diethylamine, under reductive amination conditions to form benzyloxybenzylamine.
Acylation: The benzyloxybenzylamine is acylated with propionyl chloride to form the final product, 4’-(Benzyloxy)-2-(diethylamino)propionanilide hydrochloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4’-(Benzyloxy)-2-(diethylamino)propionanilide hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-(Benzyloxy)-2-(diethylamino)propionanilide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-(Benzyloxy)-2-(diethylamino)propionanilide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)aniline hydrochloride
- 4,4’-Bis(diethylamino)benzophenone
- 7-diethylamino-4-hydroxycoumarin-rhodamine B conjugate
Comparison
4’-(Benzyloxy)-2-(diethylamino)propionanilide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
19647-08-6 |
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Molecular Formula |
C20H27ClN2O2 |
Molecular Weight |
362.9 g/mol |
IUPAC Name |
2-(diethylamino)-N-(4-phenylmethoxyphenyl)propanamide;hydrochloride |
InChI |
InChI=1S/C20H26N2O2.ClH/c1-4-22(5-2)16(3)20(23)21-18-11-13-19(14-12-18)24-15-17-9-7-6-8-10-17;/h6-14,16H,4-5,15H2,1-3H3,(H,21,23);1H |
InChI Key |
VONCIYYGVFCBGL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(C)C(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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